(E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid
Description
The compound “(E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid” is a structurally complex carboxylic acid characterized by multiple functional groups, including an amino group, vicinal dihydroxy moieties, a hydroxymethyl substituent, and a 14-oxo group. Its stereochemistry is defined by the E-configuration at the C6 double bond and the 2R,3S,4S configuration at the chiral centers. This compound belongs to the class of long-chain polyhydroxy amino acids, which are often associated with bioactive properties due to their ability to interact with biological targets such as enzymes or receptors .
Key structural features include:
- Amino group (C2): Likely involved in hydrogen bonding or ionic interactions.
- Hydroxymethyl group (C2): May contribute to stereochemical rigidity or participate in glycosylation-like reactions.
- 14-Oxo group: A ketone at the terminal end of the carbon chain, possibly affecting hydrophobicity or reactivity.
- E-configuration (C6 double bond): Influences molecular geometry and interaction with planar binding sites.
Properties
Molecular Formula |
C21H39NO6 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid |
InChI |
InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t18-,19+,21+/m0/s1 |
InChI Key |
ZZIKIHCNFWXKDY-DIUYBFIGSA-N |
Isomeric SMILES |
CCCCCCC(=O)CCCCCC/C=C/C[C@@H]([C@H]([C@](CO)(C(=O)O)N)O)O |
Canonical SMILES |
CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid typically involves multiple steps, including the formation of key intermediates and the use of stereocontrolled reactions. One common approach involves the use of silicon-containing compounds to achieve stereocontrol in organic synthesis . The reaction conditions often include the use of specific solvents, temperature control, and the addition of catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparative analysis with structurally or functionally related molecules is presented below.
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Structural Similarities and Bioactivity Clustering Compounds with vicinal dihydroxy groups (e.g., 3-O-feruloylquinic acid) often exhibit antioxidant properties, suggesting that the target compound’s C3/C4 dihydroxy groups may confer similar reactivity . Hierarchical clustering of bioactivity profiles (as in ) indicates that molecules with amino and hydroxy groups (like the target compound) may share modes of action involving polar interactions with proteins or nucleic acids .
Role of Stereochemistry The 2R,3S,4S configuration distinguishes the target compound from diastereomers, which could alter binding specificity. For example, Zygocaperoside’s bioactivity depends on its triterpenoid stereochemistry , implying similar stereochemical sensitivity for the target molecule.
Substructure-activity Relationships
- Data mining approaches () highlight that the 14-oxo group is a rare substructure, possibly linked to unique reactivity or stability. This contrasts with more common motifs like glycosides (Zygocaperoside) or biotin () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
